Tioxolone (CAS 4991-65-5), chemically identified as 6-hydroxy-1,3-benzoxathiol-2-one, is a specialized non-sulfonamide metalloenzyme inhibitor primarily utilized in dermatological and cosmetic formulations . Unlike conventional keratolytic agents, Tioxolone functions as a prodrug that undergoes enzymatic cleavage to regulate sebum production and exhibit broad-spectrum antimicrobial and anti-mycotic activity[1]. For procurement and formulation scientists, its value lies in its targeted inhibition of Carbonic Anhydrase I (CA I) with a Ki of 91 nM, offering a distinct mechanistic alternative to traditional oxidative or acid-based anti-acne ingredients .
Substituting Tioxolone with standard anti-acne agents like salicylic acid or benzoyl peroxide fails to replicate its specific enzymatic modulation of sebum production, as these alternatives rely on exfoliation or reactive oxygen species generation rather than carbonic anhydrase inhibition [1]. Furthermore, attempting to substitute Tioxolone with classic carbonic anhydrase inhibitors, such as acetazolamide, introduces sulfonamide functional groups that carry a high risk of topical hypersensitivity and sulfa allergies[1]. Tioxolone’s benzoxathiole structure allows it to act as a localized prodrug that is cleaved by CA II into an active thiol metabolite, ensuring targeted dermal efficacy without the systemic or allergenic profile of generic sulfonamides[1].
Tioxolone provides a distinct structural scaffold for carbonic anhydrase inhibition by completely lacking the sulfonamide, sulfamate, or hydroxamate groups found in standard inhibitors like acetazolamide[1]. While acetazolamide is a highly potent CA II inhibitor (Kd = 20 nM), Tioxolone acts as a localized prodrug with a specific affinity for CA I (Ki = 91 nM) and a moderate CA II inhibition profile (IC50 = 1.8 µM) [1]. This allows formulators to achieve targeted enzymatic sebum regulation without triggering the sulfa-allergies commonly associated with standard therapeutic CA inhibitors [1].
| Evidence Dimension | Carbonic Anhydrase II Inhibition (IC50) and Structural Class |
| Target Compound Data | Tioxolone: IC50 = 1.8 µM (Non-sulfonamide prodrug) |
| Comparator Or Baseline | Acetazolamide: IC50 = 0.31 µM (Sulfonamide) |
| Quantified Difference | Tioxolone is a weaker CA II inhibitor but avoids sulfonamide structures while maintaining a potent CA I Ki of 91 nM. |
| Conditions | In vitro kinetic esterase assay and competitive binding assay |
Enables the formulation of hypoallergenic, enzymatically active sebum regulators for patients sensitive to conventional sulfonamide drugs.
Tioxolone exhibits a highly specific solubility profile that dictates its downstream processing into topical gels or shampoos. It is practically insoluble in pure water but demonstrates high solubility in organic solvents, achieving 50 mg/mL in 95% ethanol and 45 mg/mL in DMSO . To achieve stable aqueous-based formulations without phase separation, formulators must utilize co-solvent systems or surfactants, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which yields a stable concentration of 2 mg/mL .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 50 mg/mL in 95% ethanol; 45 mg/mL in DMSO |
| Comparator Or Baseline | Pure water (Insoluble) |
| Quantified Difference | >50,000-fold increase in solubility using targeted organic or micellar co-solvents compared to aqueous baselines. |
| Conditions | Standard temperature and pressure, visual clarity assays |
Prevents costly formulation failures by establishing the strict requirement for ethanol, PEG, or Tween-based co-solvent systems in dermatological manufacturing.
Beyond its standard anti-seborrheic use, Tioxolone has demonstrated quantifiable in vitro efficacy against Leishmania tropica promastigotes, outperforming traditional heavy-metal-based treatments [1]. In comparative assays, Tioxolone achieved an IC50 of 56.1 µg/mL, whereas the standard positive control, Meglumine antimoniate (MA), required a much higher concentration with an IC50 of 536.5 µg/mL [1]. This nearly 10-fold difference in potency positions Tioxolone as a viable, non-antimony API candidate for advanced topical anti-parasitic formulations, particularly when encapsulated in niosomal delivery systems [1].
| Evidence Dimension | In vitro growth inhibition (IC50) of L. tropica promastigotes |
| Target Compound Data | Tioxolone: 56.1 ± 5.2 µg/mL |
| Comparator Or Baseline | Meglumine antimoniate (MA): 536.5 ± 40.0 µg/mL |
| Quantified Difference | Tioxolone is approximately 9.5 times more potent than the standard antimony-based baseline. |
| Conditions | 48-hour incubation, MTT assay on promastigote cultures |
Provides a highly potent, heavy-metal-free alternative for R&D teams developing topical treatments for cutaneous parasitic infections.
Driven by its non-sulfonamide structure and CA I inhibition (Ki = 91 nM), Tioxolone is a targeted choice for anti-dandruff and anti-acne formulations designed for consumers with sulfa allergies. It provides enzymatic sebum regulation without the hypersensitivity risks of traditional CA inhibitors [1].
Because Tioxolone is insoluble in water but highly soluble in ethanol (50 mg/mL) and responsive to PEG/Tween surfactant systems, it is an ideal API for advanced encapsulation technologies. Formulators utilize these properties to create niosomal gels that enhance stratum corneum penetration for targeted dermatological therapies.
Based on its in vitro efficacy (IC50 = 56.1 µg/mL) compared to Meglumine antimoniate, Tioxolone serves as a quantifiable lead compound in the development of heavy-metal-free topical treatments for cutaneous leishmaniasis and severe microbial skin infections[2].
Irritant